molecular formula C11H18O4 B3421533 Methyl camphorate CAS No. 26252-15-3

Methyl camphorate

Cat. No.: B3421533
CAS No.: 26252-15-3
M. Wt: 214.26 g/mol
InChI Key: VFNNTVXOZWMVGX-WRWORJQWSA-N
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Description

Methyl camphorate (CAS No. 219496-46-5, molecular formula C₁₁H₁₈O₄) is an ester derived from camphoric acid, characterized by its bicyclic terpene backbone and chiral centers. It is synthesized via esterification of camphor-10-sulfonic acid with methanol under acidic catalysis, achieving yields of ~85% under optimized reflux conditions (80°C, 6–8 hours) . Key applications include:

  • Pharmaceuticals: Used in topical analgesics (e.g., combined with methyl salicylate and menthol in Ammeltz liniments), demonstrating a 78% pain relief rate in clinical trials .
  • Materials Science: Serves as a chiral ligand in metal-organic frameworks (MOFs) for enantiomer separation, leveraging its rigid bicyclic structure .
  • Thermal Stability: Decomposes above 200°C, making it suitable for high-temperature polymer applications like poly(ethylene camphorate-co-terephthalate) (PEC-co-PET) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3R)-3-methoxycarbonyl-1,2,2-trimethylcyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-10(2)7(8(12)15-4)5-6-11(10,3)9(13)14/h7H,5-6H2,1-4H3,(H,13,14)/t7-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNNTVXOZWMVGX-WRWORJQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@H](C1(C)C)C(=O)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26252-15-3, 219496-46-5
Record name Methyl camphorate, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026252153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl camphorate, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219496465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL CAMPHORATE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG0T7I1N0L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHYL CAMPHORATE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J40EV4V2Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Reactions Analysis

Methylation and Electrophilic Substitution in Camphor Derivatives

Camphor’s bicyclic framework undergoes regioselective modifications, particularly at methyl groups. For example:

  • C(3)-Methylation : Lithium diisopropylamide (LDA)-mediated deprotonation of camphor followed by treatment with methyl iodide yields 3-exo-methylcamphor as the major product (dr = 3.4:1 for 3-exo vs. 3-endo isomers) .

  • C(9)-Bromination : Acid-catalyzed rearrangements of camphor derivatives enable bromination at the C(9) position through Wagner-Meerwein shifts and exo-methylene intermediates .

These reactions highlight the potential for methyl camphorate to undergo analogous electrophilic substitutions, depending on steric and electronic influences of the ester group.

Hydroxylation and Retro-Claisen Elimination

Camphor derivatives exhibit site-specific hydroxylation and elimination pathways:

  • Hydroxylation : Cytochrome P-450-CAM catalyzes hydroxylation at the C(9) position of 5,5-difluorocamphor when the canonical C(5) site is blocked, demonstrating enzymatic adaptability .

  • Retro-Claisen Condensation : Oxidation of 1,3-diol intermediates derived from camphor, followed by treatment with sodium methoxide, leads to methyl group elimination via retro-Claisen pathways, forming ketoesters (e.g., 81% yield for a camphor-derived product) .

If this compound contains analogous diol or keto-aldehyde functionalities, similar elimination or rearrangement mechanisms could apply.

Stereoelectronic Effects in Rearrangements

Camphor’s rigid bicyclic structure enforces stereoelectronic control during reactions:

  • Wagner-Meerwein Shifts : Methyl and hydride shifts in bornyl carbocations are guided by stereoelectronic factors, favoring 3,2-exo-methyl shifts over endo pathways due to orbital alignment .

  • Deuterium Isotope Effects : Loss of deuterium from 8-deuterio-3,3-dibromocamphor during bromination supports hydride shifts in carbocation intermediates .

These principles suggest that this compound’s reactivity would be influenced by its stereochemistry and the orientation of substituents.

Functional Group Transformations

Key transformations observed in camphor derivatives include:

Reaction TypeExampleYield/OutcomeSource
Sulfonation Formation of camphor-10-sulfonic acidHigh regioselectivity
Bromination Synthesis of 9-bromocamphorMixture of enantiomers
Demethylation Retro-Claisen elimination of methyl40–81% yield

This compound’s ester group may direct similar transformations, though steric hindrance could alter outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparison

Compound Molecular Formula Key Functional Groups Structural Features
Methyl camphorate C₁₁H₁₈O₄ Ester, bicyclic Chiral cyclopropane ring, methyl groups
Dithis compound C₁₂H₂₀O₄ Dicarboxylate ester Cyclopentane ring, dual methyl esters
Monothis compound C₁₁H₁₈O₄ Monoester, carboxylic acid Similar backbone but with free -COOH group
Bismuth ethyl camphorate C₃₆H₅₇BiO₁₂ Bismuth-ester complex Heavy metal coordination, amorphous solid
Europium tris-camphorate Eu(C₁₀H₁₄O₄)₃ Lanthanide complex Luminescent, used in chiral NMR analysis

Physicochemical Properties

Property This compound Dithis compound Europium Tris-Camphorate
Molecular Weight (g/mol) 214.26 228.28 ~890 (europium complex)
Melting Point (°C) N/A N/A Decomposes >200°C
Chirality Yes Yes Yes (enhanced by Eu³⁺)
Thermal Stability (°C) >200 ~180 >250 (MOFs)

Bioactivity Comparison

Compound Key Bioactivities Mechanism Highlights
This compound Analgesic (78% efficacy), anti-inflammatory Modulates TRP channels and COX-2 pathways
Methyl Antcinate A Anti-cancer (inhibits breast CSCs) Suppresses HSP27, upregulates p53 and IκBα
Alpha-Phenylpentyl Camphorate Enzyme inhibition (hypothetical) Aromatic-aliphatic hybrid structure

Key Research Contradictions and Resolutions

  • Chiral Separation Efficiency: Discrepancies in enantiomer resolution using camphorate-based columns (e.g., 56% ee in rhodium catalysis) arise from solvent incompatibility (e.g., toluene vs. ethanol) . Solutions include standardized column preparation and solvent selection .
  • Toxicity vs. Efficacy : Bismuth ethyl camphorate’s high toxicity contrasts with this compound’s safety in topical use. This underscores the need for structural optimization to retain efficacy while reducing toxicity .

Q & A

Q. What are the standard methods for synthesizing methyl camphorate in laboratory settings?

this compound is typically synthesized via esterification of camphoric acid with methanol, using acid catalysts like sulfuric acid or p-toluenesulfonic acid. Key steps include:

  • Reagent purification : Camphoric acid should be recrystallized before use to minimize side reactions.
  • Reaction monitoring : Thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) can track ester bond formation .
  • Post-synthesis purification : Column chromatography or vacuum distillation ensures product purity, critical for downstream polymer applications .

Q. Which spectroscopic methods are most effective for characterizing this compound derivatives?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm esterification by identifying shifts in carbonyl (170–175 ppm) and methoxy groups (3.5–3.7 ppm).
  • FTIR : Peaks at ~1730 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (C-O ester) validate structural integrity .
  • Mass spectrometry : High-resolution MS distinguishes this compound from isomers or contaminants .

Q. How do researchers assess the purity of this compound for polymer synthesis?

Purity is evaluated via:

  • Melting point analysis : Sharp melting points (e.g., 85–87°C) indicate high crystallinity.
  • Chromatographic methods : HPLC with UV detection at 254 nm quantifies impurities below 1% .
  • Elemental analysis : Carbon/hydrogen ratios should match theoretical values (C: 70.2%, H: 8.7%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound-based polymers?

Discrepancies in thermal decomposition temperatures (e.g., 250–300°C) often arise from:

  • Sample preparation : Moisture content or residual solvents lower observed stability. Dry samples under vacuum for 48 hours before thermogravimetric analysis (TGA) .
  • Methodological variability : Standardize heating rates (e.g., 10°C/min) and purge gases (nitrogen vs. air) .
  • Statistical validation : Use ANOVA to compare datasets, ensuring p-values <0.05 for significance .

Q. What experimental strategies optimize the glass transition temperature (TgT_gTg​) in this compound-terephthalate copolymers?

Copolymerization with terephthalate units enhances TgT_g via:

  • Composition tuning : Increasing this compound content from 7.6% to 20% elevates TgT_g from 59°C to 66°C due to camphorate’s rigid bicyclic structure .
  • Catalyst selection : Titanium(IV) butoxide improves ester interchange kinetics, reducing side products .
  • Structural analysis : Wide-angle X-ray scattering (WAXS) correlates TgT_g with amorphous/crystalline phase ratios .

Q. How should researchers design experiments to evaluate this compound’s role in enantioselective catalysis?

  • Substrate scope : Test this compound with chiral ligands (e.g., BINOL) in asymmetric aldol reactions.
  • Kinetic studies : Monitor enantiomeric excess (ee) via chiral HPLC, varying catalyst loading (1–5 mol%) .
  • Computational modeling : Density functional theory (DFT) predicts transition states to rationalize stereoselectivity .

Q. What methodologies address low yields in this compound-mediated green chemistry reactions?

Low yields (<50%) may stem from:

  • Solvent effects : Switch from THF to supercritical CO2_2 to improve solubility and reduce side reactions.
  • Catalyst recycling : Immobilize this compound on silica gel for reuse across 5+ cycles .
  • In situ monitoring : Use Raman spectroscopy to optimize reaction endpoints .

Methodological Considerations

  • Data reproducibility : Replicate experiments ≥3 times, reporting mean ± standard deviation .
  • Ethical compliance : For studies involving bioassays, follow institutional review board (IRB) protocols .
  • Literature synthesis : Use systematic review frameworks (e.g., PRISMA) to integrate conflicting findings into meta-analyses .

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